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molecular formula C10H10N4 B8704282 2-Hydrazinyl-5-phenylpyrazine CAS No. 88066-70-0

2-Hydrazinyl-5-phenylpyrazine

Cat. No. B8704282
M. Wt: 186.21 g/mol
InChI Key: MHTNEGXFDFQNIX-UHFFFAOYSA-N
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Patent
US04402958

Procedure details

A mixture of 1.0 g. of 2-chloro-5-phenylpyrazine, m.p. 98°-99° C., 5.0 ml. of pyridine and 5.0 ml. of hydrazine hydrate is heated at reflux for 1.5 hours. The solution is cooled, and 20 ml. of water is added. The colorless crystalline product is collected and air dried. The crude product is recrystallized from aqueous ethanol to yield 0.35 g. of the product of the example as colorless needles, m.p. 128°-130° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][N:3]=1.N1C=CC=CC=1.O.[NH2:21][NH2:22]>O>[NH:21]([C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][N:3]=1)[NH2:22] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(N=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.0 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CUSTOM
Type
CUSTOM
Details
The colorless crystalline product is collected
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from aqueous ethanol
CUSTOM
Type
CUSTOM
Details
to yield 0.35 g

Outcomes

Product
Name
Type
Smiles
N(N)C1=NC=C(N=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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